molecular formula C21H22N4O2 B12152630 2-methoxy-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide

2-methoxy-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide

Cat. No.: B12152630
M. Wt: 362.4 g/mol
InChI Key: NQECUDCFZLZUID-UHFFFAOYSA-N
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Description

2-methoxy-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide is a complex organic compound featuring a benzamide core substituted with a methoxy group and a triazoloazepine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide typically involves multiple steps:

    Formation of the Triazoloazepine Ring: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloazepine ring.

    Substitution Reactions: The triazoloazepine intermediate is then subjected to substitution reactions to introduce the phenyl group.

    Coupling with Benzamide: The final step involves coupling the substituted triazoloazepine with 2-methoxybenzoyl chloride under conditions such as the presence of a base (e.g., triethylamine) to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl derivative.

    Reduction: Reduction reactions can target the triazoloazepine ring, potentially opening the ring or reducing double bonds within the structure.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Reduced triazoloazepine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of triazoloazepine derivatives in various chemical reactions.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its structure suggests possible interactions with biological targets, making it a candidate for further exploration in medicinal chemistry.

Medicine

In medicine, 2-methoxy-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide is explored for its potential therapeutic effects. Research may focus on its activity against specific diseases or conditions, leveraging its unique molecular interactions.

Industry

Industrially, the compound could be used as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. The triazoloazepine moiety may interact with enzymes or receptors, modulating their activity. The methoxy and benzamide groups can enhance binding affinity and specificity, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)acetamide
  • 1-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)ethanone
  • 3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-(1,2,4)triazolo(4,3-a)azepine

Uniqueness

Compared to these similar compounds, 2-methoxy-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide stands out due to its specific substitution pattern, which can influence its reactivity and biological activity

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

2-methoxy-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide

InChI

InChI=1S/C21H22N4O2/c1-27-18-8-5-4-7-17(18)21(26)22-16-12-10-15(11-13-16)20-24-23-19-9-3-2-6-14-25(19)20/h4-5,7-8,10-13H,2-3,6,9,14H2,1H3,(H,22,26)

InChI Key

NQECUDCFZLZUID-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NN=C4N3CCCCC4

Origin of Product

United States

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